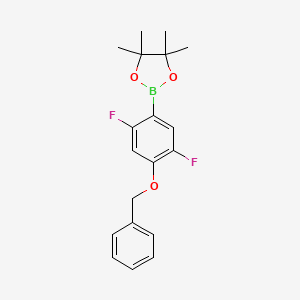
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-83-6 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is 1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Applications in Polymer Synthesis
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester finds use in the synthesis of polymers. For instance, it's involved in the production of chromophore-containing perfluorocyclobutyl (PFCB) polymers, which exhibit high molecular weights, superb thermal stability, and excellent processability. These polymers show promising applications due to their stable light emission properties (Neilson et al., 2007).
In Organometallic Synthesis
This compound is also significant in organometallic chemistry. For instance, it has been used in the synthesis of benzene- and pyridinediboronic acids via organotin compounds. These acids are crucial intermediates in organic synthesis, particularly in cross-coupling reactions (Mandolesi et al., 2002).
In the Development of Responsive Polymers
It plays a role in the development of responsive polymers, like the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in response to hydrogen peroxide, showing potential as delivery vehicles for therapeutic agents (Cui et al., 2017).
In Cross-Coupling Reactions
The compound is instrumental in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes and alkenylboronic acid esters, expanding the toolbox for organic synthesis (Takagi et al., 2002).
In Electrophilic Additions
It is used in electrophilic addition reactions, like the addition to activated ketones, which is a fundamental reaction in organic synthesis. This process is enhanced by additives like DABCO, highlighting its utility in organic chemistry (Hayes et al., 2020).
Safety And Hazards
The safety information for 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester includes the following hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338) .
Eigenschaften
IUPAC Name |
2-(2,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIOLPHZLKMREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



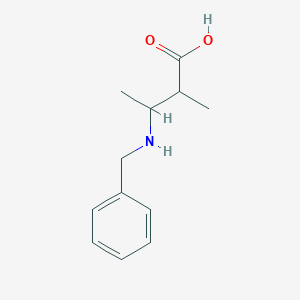
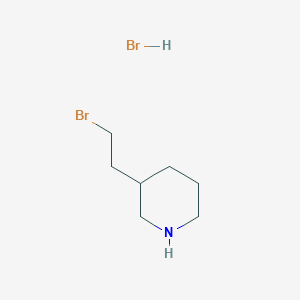
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)
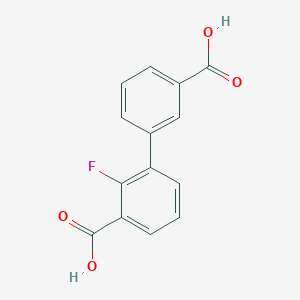

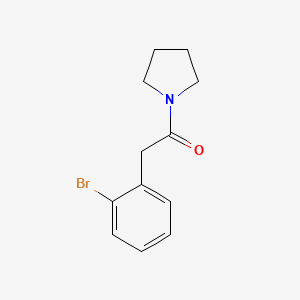
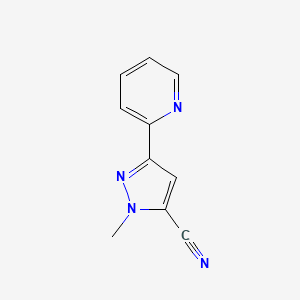
![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)
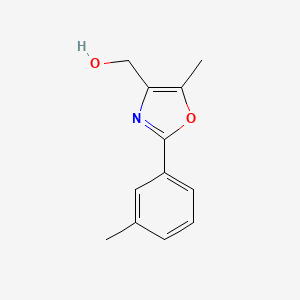
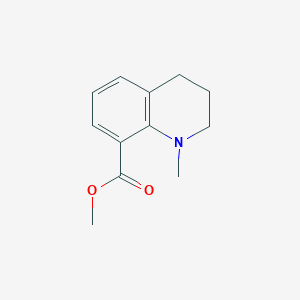
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)
![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)
